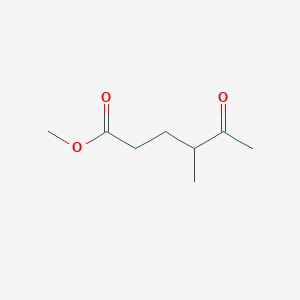

Methyl 4-methyl-5-oxohexanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-5-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(7(2)9)4-5-8(10)11-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMJKQQDZAISMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508616 | |

| Record name | Methyl 4-methyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36045-56-4 | |

| Record name | Methyl 4-methyl-5-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 4 Methyl 5 Oxohexanoate and Its Precursors

Stereoselective Synthesis of Enantiopure Methyl 4-methyl-5-oxohexanoate

Achieving an enantiopure form of this compound, where one specific stereoisomer is predominantly formed, requires sophisticated catalytic systems. A leading approach involves the direct and selective functionalization of aliphatic C-H bonds, a method that can streamline synthetic pathways by avoiding the need for pre-functionalized starting materials.

Catalyst-Controlled Site-Selective Aliphatic C-H Oxidation Approaches

Catalyst-controlled C-H oxidation has emerged as a powerful tool for transforming simple hydrocarbons into valuable, functionalized molecules. illinois.edufigshare.comnih.gov This approach utilizes a catalyst to direct the oxidation to a specific C-H bond within a molecule, even in the presence of other, more conventionally reactive sites. illinois.edufigshare.comnih.gov For a precursor to this compound, this would involve the selective oxidation of a methylene (B1212753) (CH2) or methine (CH) group to introduce the required keto functionality with high precision.

Among the most promising catalysts for this task are non-heme iron complexes. researchgate.netrochester.eduresearchgate.net Inspired by the active sites of metalloenzymes, these synthetic catalysts can perform challenging C-H oxidation reactions with high efficiency. rochester.edu For instance, iron complexes supported by specific organic ligands can activate oxidants like hydrogen peroxide to generate a highly reactive iron-oxo species. nih.govsemanticscholar.org This species is capable of abstracting a hydrogen atom from an aliphatic chain, initiating the functionalization process that leads to the desired ketone. nih.gov The development of these catalysts has enabled the oxidation of a wide array of substrates, demonstrating their versatility in complex chemical environments. nih.govsemanticscholar.org

The key to the success of these catalytic systems is their predictable site selectivity. illinois.edufigshare.comnih.govnih.gov The position of oxidation is not random but is governed by a combination of electronic, steric, and stereoelectronic factors inherent to the substrate, which are modulated by the catalyst's structure. semanticscholar.orgnih.govresearchgate.net Researchers have developed quantitative models that can forecast the site of oxidation by correlating the physical properties of the C-H bonds with the catalyst being used. illinois.edufigshare.comnih.gov

This predictive power allows chemists to design a catalyst to target a specific C-H bond, overriding the molecule's natural reactivity preferences. illinois.edufigshare.comnih.gov For example, by modifying the ligands on the iron catalyst, one can steer the oxidation towards a less sterically accessible but electronically favored C-H bond, or vice versa.

Table 1: Factors Influencing Site Selectivity in C-H Oxidation

| Influencing Factor | Description | Effect on Selectivity |

| Electronic Effects | The inherent strength and electron density of the C-H bond. Tertiary (3°) C-H bonds are typically weaker and more electron-rich than secondary (2°) or primary (1°) bonds. | Catalysts often preferentially oxidize more electron-rich C-H bonds. |

| Steric Hindrance | The accessibility of the C-H bond to the bulky catalyst. More exposed C-H bonds are easier for the catalyst to approach. | Bulky catalysts will favor oxidation at less sterically hindered positions. |

| Stereoelectronic Effects | The spatial arrangement of orbitals, which can influence the stability of the reaction's transition state. | Proper orbital alignment can lower the energy barrier for oxidation at a specific site. |

| Catalyst Structure | The size, shape, and electronic properties of the catalyst and its ligands. | The catalyst's structure can be tuned to enhance or overturn the substrate's inherent reactivity, directing oxidation to a desired site. |

To produce an enantiopure compound, the catalyst must not only be site-selective but also enantioselective. This is achieved by using chiral ligands that create a chiral environment around the iron center. This asymmetric environment forces the substrate to approach the catalyst in a specific orientation, leading to the preferential formation of one enantiomer over the other. Tremendous progress has been made in designing chiral catalysts for various C-H functionalization reactions, including amidations and oxidations, achieving high levels of enantioselectivity. mdpi.comscilit.comceu.es The development of these systems is crucial for synthesizing the specific enantiomer of this compound required for particular applications.

Synthetic Routes to the Carboxylic Acid Precursor: 4-Methyl-5-oxohexanoic Acid

The direct precursor to this compound is the corresponding carboxylic acid, 4-methyl-5-oxohexanoic acid. nih.gov A common and effective method for synthesizing this type of γ-keto acid involves the Michael addition reaction. One plausible route is the reaction between an acrylate (B77674) derivative and a ketone. Specifically, the synthesis can be achieved through the amine-catalyzed addition of acetone (B3395972) to an acrylic acid ester, followed by hydrolysis. google.com

Another synthetic pathway begins with 1-methylcyclohexanol, which undergoes an elimination reaction with concentrated sulfuric acid. The resulting alkene is then subjected to ozonolysis to cleave the double bond, yielding the desired 4-methyl-5-oxohexanoic acid. chegg.com

Table 2: Comparison of Synthetic Routes to 4-Methyl-5-oxohexanoic Acid

| Synthetic Route | Starting Materials | Key Steps | Advantages |

| Michael Addition | Acetone, Acrylic acid ester | 1. Amine-catalyzed addition2. Hydrolysis of the resulting ester | Utilizes readily available starting materials. |

| Ozonolysis | 1-Methylcyclohexanol | 1. Acid-catalyzed dehydration (elimination)2. Ozonolysis of the alkene | Provides a direct route from a cyclic precursor. |

Esterification Strategies for the Formation of Alkyl Oxohexanoates

The final step in the synthesis is the conversion of 4-methyl-5-oxohexanoic acid to its methyl ester, this compound. This transformation is a classic esterification reaction.

The most common method for this process is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced as a byproduct is typically removed, often by using a Dean-Stark apparatus. masterorganicchemistry.com

Chemoenzymatic Transformations to Chiral Keto-Hydroxy Hexanoates

The synthesis of chiral keto-hydroxy hexanoates, valuable building blocks in organic synthesis, can be efficiently achieved through chemoenzymatic strategies. These approaches combine the selectivity of enzymatic catalysis with traditional chemical methods to construct stereochemically defined molecules. A significant advancement in this area is the use of biocatalysts, particularly alcohol dehydrogenases, for the stereoselective reduction of prochiral dioxo hexanoates. This method allows for the precise installation of chirality, leading to the formation of enantiomerically enriched keto-hydroxy hexanoates.

Regio- and Enantio-Selective Enzymatic Reduction of Dioxo Hexanoates

The enzymatic reduction of 4-methyl-substituted 3,5-dioxohexanoates presents a formidable challenge due to the presence of two prochiral keto groups and a stereocenter at the 4-position. A successful strategy to address this complexity is the dynamic kinetic resolution of racemic starting materials via enzymatic reduction. This process not only separates the enantiomers but also converts the undesired enantiomer into the desired one, theoretically allowing for a 100% yield of a single stereoisomer.

A notable example is the reduction of tert-butyl 4-methyl-3,5-dioxohexanoate. rsc.orgrsc.org The use of a recombinant alcohol dehydrogenase from Lactobacillus brevis (recLBADH) has proven to be highly effective for this transformation. This enzyme exhibits remarkable regio- and enantioselectivity, preferentially reducing the keto group at the 5-position. rsc.org

The reaction, performed with the isolated enzyme, yields the corresponding (4S,5R)-5-hydroxy-4-methyl-3-oxohexanoate with high diastereomeric and enantiomeric excess. rsc.org This level of selectivity is crucial for the synthesis of polypropionate units, which are common motifs in many natural products. The ability to selectively reduce one of two closely positioned keto groups in a branched-chain substrate highlights the precision of enzymatic catalysis.

Below is a table summarizing the key findings for the enzymatic reduction of tert-butyl 4-methyl-3,5-dioxohexanoate:

| Substrate | Biocatalyst | Product | Yield | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| tert-butyl 4-methyl-3,5-dioxohexanoate | recLBADH | (tert-butyl (4S,5R)-5-hydroxy-4-methyl-3-oxohexanoate) | 66% | >98% | >98% |

Data sourced from Chemical Communications (RSC Publishing). rsc.org

Biocatalyst Development and Application in Stereoselective Synthesis

The successful application of enzymes in organic synthesis is heavily reliant on the development and optimization of robust and selective biocatalysts. Alcohol dehydrogenases (ADHs) have emerged as powerful tools for the asymmetric reduction of ketones, including β-keto esters and diketones. nih.gov The development of recombinant ADHs, such as the one from Lactobacillus brevis (recLBADH), has been instrumental in overcoming the limitations of using whole-cell systems, which often contain multiple reductases leading to mixtures of stereoisomers. rsc.org

The overexpression of specific ADHs in host organisms like E. coli allows for the production of large quantities of the desired enzyme, facilitating its use on a preparative scale. rsc.org Furthermore, the stability of these isolated enzymes in the presence of highly reactive substrates, such as dioxo hexanoates, is a critical factor for their practical application. rsc.org

The development of biocatalysts also involves optimizing the reaction conditions, including cofactor regeneration. In the case of recLBADH-catalyzed reductions, NADPH is the required cofactor. An efficient in-situ regeneration system is necessary for the process to be economically viable. A coupled-substrate approach, where a sacrificial alcohol is used to regenerate the NADPH from NADP+, is a commonly employed strategy. rsc.org

The broad substrate scope of enzymes like recLBADH allows for their application in the synthesis of a variety of chiral building blocks. While the direct enzymatic synthesis of this compound has not been explicitly detailed in the reviewed literature, the successful reduction of its tert-butyl ester analogue provides a strong proof-of-concept. The established methodology can be reasonably extended to the methyl ester, potentially with minor adjustments to the reaction conditions to accommodate the different ester group. This chemoenzymatic approach represents a significant advancement in the stereoselective synthesis of complex molecules.

Chemical Reactivity and Advanced Organic Transformations of Methyl 4 Methyl 5 Oxohexanoate

Fundamental Reactivity of the Ketoester Moiety

The presence of two distinct carbonyl functionalities, a ketone and an ester, within the same molecule dictates the fundamental reactivity of Methyl 4-methyl-5-oxohexanoate. The ketone is generally more electrophilic and susceptible to nucleophilic attack than the ester. Furthermore, the protons on the carbon atoms alpha to both carbonyl groups exhibit varying degrees of acidity, enabling enolate formation and subsequent reactions. This differential reactivity is the cornerstone for developing selective transformations.

The selective reduction of one carbonyl group in the presence of the other is a key transformation of ketoesters. In the case of this compound, the ketone is more reactive towards hydride-based reducing agents than the ester. This allows for the chemoselective reduction of the keto group to a secondary alcohol, yielding the corresponding methyl 5-hydroxy-4-methylhexanoate.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically effective for this transformation. The reaction results in the formation of a new stereocenter at the C5 position. Due to the influence of the existing stereocenter at C4, the reduction can proceed with some degree of diastereoselectivity, leading to a mixture of syn and anti diastereomers. More sterically demanding or specialized reducing agents can be employed to enhance this selectivity. Biological reducing agents, such as baker's yeast (Saccharomyces cerevisiae), are also known to reduce keto esters with high enantioselectivity, typically affording the (R)-alcohols nih.gov.

Conversely, the reduction of the ester moiety while leaving the ketone intact is more challenging. It generally requires harsher conditions or specific reagents that preferentially react with esters. For instance, treatment of the corresponding β-keto-ester enolate with aluminum hydride has been shown to chemoselectively reduce the ester group to a primary alcohol, yielding a β-keto-alcohol jst.go.jp. While this compound is a γ-ketoester, similar strategies involving enolate formation could potentially direct the selectivity of powerful reducing agents like lithium aluminum hydride (LiAlH₄) under carefully controlled conditions.

| Reagent/System | Target Carbonyl | Product Type | Notes |

| Sodium Borohydride (NaBH₄) | Ketone | Hydroxy Ester | Standard, mild conditions; produces a mixture of diastereomers. |

| Catalytic Hydrogenation (e.g., Ru-based catalysts) | Ketone | Hydroxy Ester | Can offer high selectivity and stereocontrol depending on the catalyst and conditions. |

| Baker's Yeast (S. cerevisiae) | Ketone | Chiral Hydroxy Ester | Biocatalytic method often yielding high enantiomeric excess nih.gov. |

| Aluminum Hydride (on enolate) | Ester | Keto-alcohol | Requires protection/activation of the ketone, typically as an enolate, to direct selectivity jst.go.jp. |

Oxidation reactions of this compound can be directed to several positions. The secondary carbon (C4) bearing a hydrogen atom is a potential site for oxidation, although this can be challenging without directing groups. More commonly, oxidation reactions in ketoesters target the carbon atom alpha to one of the carbonyl groups.

For instance, photocatalytic methods using metallaphotoredox catalysts have been developed for the selective oxidation of β-keto esters, which can be modulated to produce either α-hydroperoxide or α-hydroxyl derivatives nih.gov. Similar principles could be applied to introduce functionality at the C3 position of this compound. Furthermore, oxidative cleavage of the C-C bond adjacent to the ketone is a known transformation. Copper-catalyzed aerobic oxidation can convert ketones into esters by cleaving the C(CO)–C(alkyl) bond acs.org. Such a reaction could potentially transform this compound into a diester derivative.

| Reaction Type | Reagent/System | Potential Product | Notes |

| α-Hydroxylation | MoOPH, O₂ | α-Hydroxy-γ-ketoester | Introduces a hydroxyl group at the C3 position. |

| Aerobic Oxidative Cleavage | Cu-catalyst, Air | Diester derivative | Cleaves the C4-C5 bond to form a new ester functionality acs.org. |

| Selenium Dioxide (SeO₂) Oxidation | SeO₂ | α-Dicarbonyl compound | Oxidizes the methylene (B1212753) group alpha to the ketone (C3) to a carbonyl, yielding a 1,3-dicarbonyl compound. |

The electrophilic nature of the two carbonyl carbons allows for a range of nucleophilic addition and condensation reactions. The ketone carbonyl is the primary site for attack by strong nucleophiles like Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols. The Wittig reaction can be used to convert the ketone into an alkene.

Condensation reactions involving enolates are also central to the reactivity of this ketoester. The protons at C3 are alpha to the ester, while the methyl protons at C6 are alpha to the ketone. The C3 protons are generally more acidic due to being flanked by both the ketone and ester groups (after initial enolization towards the ketone). Base-mediated deprotonation at the C3 position generates an enolate that can act as a nucleophile in various reactions, including alkylation and aldol (B89426) condensations.

The Claisen condensation is a characteristic reaction of esters possessing α-hydrogens. libretexts.orgyoutube.com While an intramolecular Claisen (Dieckmann) condensation is not possible due to the distance between the ester and the appropriate α-carbon, an intermolecular Claisen condensation with another molecule of this compound could occur, though it might lead to complex product mixtures. More controlled crossed Claisen condensations with other esters are also feasible. libretexts.org The Reformatsky reaction, which uses an α-halo ester and zinc to form a zinc enolate, is another pathway for forming C-C bonds by adding to ketones or aldehydes. wikipedia.org

| Reaction Type | Reagent(s) | Functional Group Involved | Product Type |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Ketone | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Ketone | Alkene |

| Claisen Condensation (Crossed) | 1. NaOR, 2. R'-COOR" | Ester (as nucleophile) | β-Ketoester libretexts.org |

| Aldol Addition | Base, R'CHO | Ketone (as nucleophile) | β-Hydroxy Ketoester |

| Reformatsky Reaction | BrCH₂CO₂Et, Zn | Ketone (as electrophile) | β-Hydroxy Ester wikipedia.org |

Strategic Utility in Complex Molecule Synthesis

The varied reactivity of the ketoester moiety makes this compound and its derivatives valuable building blocks in the synthesis of more complex molecules, particularly heterocyclic systems.

Hydrolysis of the methyl ester group in this compound affords 4-Methyl-5-oxohexanoic acid nih.gov. This γ-ketoacid is a key precursor for synthesizing a range of heterocyclic compounds. The presence of both a carboxylic acid and a ketone allows for sequential or cascade reactions to build cyclic architectures.

A powerful application of γ-ketoacids like 4-Methyl-5-oxohexanoic acid is in the synthesis of complex, polycyclic alkaloids. One notable example is the Brønsted acid-catalyzed N-acyliminium cyclization cascade involving tryptamines to produce β-carboline frameworks nih.gov.

In this reaction, the tryptamine (B22526) is first acylated by the carboxylic acid of 4-Methyl-5-oxohexanoic acid to form an amide intermediate. In the presence of a Brønsted acid, the amide and the ketone undergo an intramolecular condensation to form a cyclic N-acyliminium ion. This highly reactive intermediate then undergoes an intramolecular Friedel-Crafts-type reaction, where the electron-rich indole (B1671886) ring of the tryptamine moiety attacks the iminium carbon. This cyclization, a variation of the Pictet-Spengler reaction, forges the key C-C bond to form the tetrahydro-β-carboline core. The subsequent cyclization of the remaining side chain results in a complex, bridged polycyclic system.

The use of a chiral Brønsted acid, such as a derivative of BINOL-phosphoric acid, can render this process enantioselective and diastereoselective nih.govresearchgate.net. The chiral acid catalyst protonates the intermediate, forming a chiral ion pair that directs the nucleophilic attack of the indole from one face, thereby controlling the stereochemical outcome of the reaction researchgate.net. This methodology provides an atom-efficient route to architecturally complex heterocyclic products with high stereocontrol from simple starting materials.

| Catalyst | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| (R)-TRIP | Tryptamine, γ-Ketoacid | 85 | 92 | >20:1 |

| (R)-BINOL Phosphoric Acid | Substituted Tryptamine, δ-Ketoacid | 78 | 96 | >20:1 |

| Chiral Phosphoric Acid | Tryptamine, Enol Lactone | 63-99 | 72-99 | N/A nih.gov |

This table presents representative data for Brønsted acid-catalyzed N-acyliminium cyclization cascades to illustrate the effectiveness of the methodology. nih.gov

Role as a Precursor in the Synthesis of Diverse Organic Scaffolds

Currently, there is a notable lack of specific, publicly available research detailing the role of this compound as a direct precursor in the synthesis of a wide array of diverse organic scaffolds. While related ketoesters are well-documented starting materials in various synthetic pathways, the application of this specific compound is not prominently featured in the accessible scientific literature.

However, the chemical structure of this compound, featuring both a ketone and an ester functional group, suggests its potential utility in the construction of various heterocyclic and carbocyclic frameworks. For instance, analogous compounds such as Methyl 4-acetyl-5-oxohexanoate are known to participate in modified Knorr condensations for the synthesis of pyrroles. This suggests that this compound could potentially undergo similar cyclization reactions to form substituted heterocyclic systems, which are core structures in many biologically active molecules.

Further theoretical applications could involve intramolecular condensation reactions, such as the Dieckmann condensation, to yield cyclic β-keto esters, which are versatile intermediates for the synthesis of more complex molecules. The presence of the ketone functionality also opens up possibilities for reactions such as the Paal-Knorr synthesis of furans, thiophenes, and pyrroles upon reaction with appropriate reagents.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product Scaffold | Reagents and Conditions |

| Knorr Pyrrole Synthesis | Substituted Pyrroles | Ammonia or primary amines, acid or base catalyst, heat |

| Paal-Knorr Furan Synthesis | Substituted Furans | Acid catalyst (e.g., H₂SO₄, P₂O₅), heat |

| Gewald Aminothiophene Synthesis | Substituted Thiophenes | Elemental sulfur, amine, base catalyst |

| Hantzsch Pyridine Synthesis | Dihydropyridines | Aldehyde, ammonia, β-ketoester (in a multi-component reaction) |

It is important to reiterate that these are postulated applications based on the reactivity of similar compounds, and specific, documented examples for this compound are not readily found in the current body of scientific literature.

Intermediacy in the Chemical Synthesis of Pharmaceutical Agents

Detailed information regarding the specific role of this compound as a key intermediate in the synthesis of named pharmaceutical agents is not extensively documented in publicly accessible scientific databases and literature. The journey of a chemical compound from a basic building block to a recognized pharmaceutical intermediate is typically detailed in patents and specialized medicinal chemistry journals. In the case of this compound, such specific documentation is not readily apparent.

The potential for a compound to be a pharmaceutical intermediate is often linked to its ability to be efficiently converted into a core structural component of a drug molecule. The bifunctional nature of this compound, containing both a ketone and an ester, theoretically allows for a variety of chemical modifications that could lead to the formation of more complex, biologically active molecules.

For example, the keto-ester moiety is a common feature in the synthesis of various drug classes. The ketone can be a handle for introducing nitrogen-containing heterocycles, a common feature in many pharmaceuticals. The ester group can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, another prevalent functional group in drug molecules.

Table 2: Hypothetical Pharmaceutical Scaffolds from this compound

| Potential Drug Scaffold | Key Synthetic Transformation | Therapeutic Area (Example) |

| Substituted Piperidines | Reductive amination followed by cyclization | CNS disorders, analgesics |

| γ-Lactams (Pyrrolidinones) | Intramolecular reductive amination | Nootropics, anticonvulsants |

| Dihydropyrimidinones | Biginelli reaction | Calcium channel blockers |

While these transformations are chemically plausible, it must be emphasized that there is no direct evidence in the reviewed literature to suggest that this compound is a widely used or critical intermediate in the large-scale synthesis of any specific, commercially available pharmaceutical agent. Its role, if any, may be in early-stage drug discovery and development, the results of which are often proprietary and not publicly disclosed.

Advanced Spectroscopic Characterization and Structural Elucidation of Ketoesters

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the unambiguous identification of organic compounds. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For Methyl 4-methyl-5-oxohexanoate (C₈H₁₄O₃), the expected exact mass can be calculated and compared with the experimental value to confirm its identity.

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry. The fragmentation patterns observed in the mass spectrum provide valuable structural information. The fragmentation of ketoesters is typically governed by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. researchgate.netcdnsciencepub.com While specific HRMS data for this compound is not widely published, the analysis of related ketoesters allows for the prediction of its fragmentation behavior.

Key fragmentation pathways for aliphatic ketones and esters include:

α-Cleavage: Breakage of the bond adjacent to a carbonyl group. For the ketone moiety in this compound, this could lead to the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃). For the ester, cleavage can result in the loss of the methoxy (B1213986) group (•OCH₃). miamioh.edulibretexts.org

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds that possess a γ-hydrogen. This involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule. researchgate.netjove.com

For the isomeric compound, Methyl 5-methyl-3-oxohexanoate, GC-MS data shows significant peaks at m/z values of 57 and 85, which can be attributed to characteristic fragmentation products. nih.gov Similarly, for Methyl 4-oxohexanoate, prominent peaks are observed at m/z 57 and 115. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts Note: This table is based on theoretical calculations for a related compound, Methyl 4-acetyl-5-oxohexanoate, as specific experimental data for the target compound is not available. uni.lu

| Adduct | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 187.09648 |

| [M+Na]⁺ | 209.07842 |

| [M-H]⁻ | 185.08192 |

| [M+NH₄]⁺ | 204.12302 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules, including the connectivity of atoms and their spatial relationships.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal would allow for the complete assignment of the proton skeleton.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Note: These are estimated values based on standard chemical shift ranges and the analysis of similar structures, as a published spectrum for this specific compound is not available.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| CH₃-C=O | 2.1 - 2.3 | Singlet (s) | 3H |

| CH₃-CH | 1.1 - 1.3 | Doublet (d) | 3H |

| -O-CH₃ | ~3.7 | Singlet (s) | 3H |

| -CH₂-C=O | 2.3 - 2.6 | Triplet (t) | 2H |

| -CH₂-CH₂- | 1.8 - 2.1 | Multiplet (m) | 2H |

| -CH(CH₃)- | 2.5 - 2.8 | Multiplet (m) | 1H |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The presence of two carbonyl carbons (one ketone and one ester) would be clearly indicated by signals in the downfield region of the spectrum (typically 170-210 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard chemical shift tables and spectral data of related compounds, as a published spectrum for this specific compound is not available. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 205 - 215 |

| C=O (Ester) | 170 - 175 |

| -O-CH₃ | 50 - 55 |

| -CH(CH₃)- | 45 - 55 |

| -CH₂-C=O (Ester) | 30 - 40 |

| -CH₂-CH₂- | 20 - 30 |

| CH₃-C=O | 25 - 35 |

| CH₃-CH | 15 - 25 |

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography is essential for separating components of a mixture, which is crucial for assessing the purity of a synthesized compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like ketoesters. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is often used for the detection of ketoesters, as the carbonyl group provides sufficient chromophore for detection at specific wavelengths. researchgate.netresearchgate.net

For ketoesters, HPLC can be used to:

Assess the purity of a sample by detecting and quantifying impurities.

Separate diastereomers if the compound has multiple chiral centers.

Monitor the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. kyushu-u.ac.jp

In a GC-MS system, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. This allows for the positive identification of each separated component by comparing its mass spectrum to a library of known spectra. kyushu-u.ac.jp The integration of GC with MS provides a robust method for both the qualitative and quantitative analysis of complex mixtures containing ketoesters.

Computational Chemistry and Theoretical Investigations of Methyl 4 Methyl 5 Oxohexanoate and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-methyl-5-oxohexanoate, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and chemical reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. dntb.gov.uaresearchgate.net

Another important output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ester and ketone groups, indicating these are sites prone to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Table 1: Predicted Electronic Properties of a Hexanoate (B1226103) Analogue using DFT Note: This data is illustrative for a related carboxylate molecule, as specific DFT data for this compound is not readily available. Calculations are typically performed using a basis set like 6-311+G(d,p). researchgate.net

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Relates to electron-donating capability |

| LUMO Energy | -0.9 eV | Relates to electron-accepting capability |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

These theoretical calculations help predict how this compound might behave in chemical reactions, guiding synthetic strategies and mechanistic studies. dntb.gov.ua

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the conformational landscape. youtube.comnih.gov

For analogous esters like methyl hexanoate, studies have combined quantum chemical calculations and microwave spectroscopy to identify the most stable conformers. mdpi.com The long alkyl chain allows for multiple rotational isomers (conformers). Research on methyl hexanoate revealed two primary low-energy conformers: one with Cₛ symmetry (a planar, zig-zag carbon chain) and another with C₁ symmetry (where the chain is gauche at the γ-carbon). mdpi.com The Cₛ conformer is generally found to be the most stable.

MD simulations can track the transitions between different conformations, revealing the energy barriers for these changes and the probability of finding the molecule in a particular shape at a given temperature. nih.govscholaris.ca These simulations are performed by solving Newton's equations of motion for a system of atoms and molecules, using a force field to describe the interatomic forces. youtube.com

Table 2: Conformational Data for Methyl Hexanoate (Analogue)

| Conformer | Symmetry | Dihedral Angle (C4-O3-C1-C8) | Relative Energy |

| Conformer I | Cₛ | ~180° (anti) | Most Stable |

| Conformer II | C₁ | ~60° (gauche) | Higher Energy |

Data is based on findings for methyl hexanoate, which serves as a structural analogue for the backbone of this compound. mdpi.com

Understanding the preferred conformations is crucial for predicting how the molecule might fit into the active site of an enzyme or a receptor.

In Silico Studies for Structure-Reactivity Relationships in Functionalized Hexanoates

In silico studies, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For a class of compounds like functionalized hexanoates, QSAR can predict the properties of new derivatives without the need for synthesis and testing.

A QSAR model is built by calculating a set of molecular descriptors for a series of hexanoate analogues with known activities. These descriptors can quantify various aspects of the molecule's structure:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.

Statistical methods, such as partial least squares (PLS) or artificial neural networks (ANN), are then used to create a regression model that links these descriptors to the observed activity. mdpi.com For instance, a model could be developed to predict the antioxidant capacity of a series of phenolic hexanoates or the binding affinity of hexanoate-based enzyme inhibitors. The resulting equation can highlight which structural features are most important for the desired reactivity, guiding the design of more potent or selective compounds.

Computational Docking and Mechanistic Pathway Elucidation for Related Bioactive Derivatives

When a hexanoate derivative is found to have biological activity (e.g., as an enzyme inhibitor or a signaling molecule), computational docking and mechanistic studies can be employed to understand its mode of action at the molecular level.

Computational Docking is a modeling technique that predicts the preferred orientation of a ligand (the bioactive derivative) when bound to a protein target. mdpi.com The process involves:

Obtaining the 3D structures of the protein (often from a database like the PDB) and the ligand. mdpi.com

Using a docking program (e.g., AutoDock) to sample a large number of possible binding poses of the ligand within the protein's active site. mdpi.comnih.gov

Scoring each pose based on a function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest energy score is predicted to be the most stable binding mode. nih.gov

This analysis can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For a hypothetical bioactive derivative of this compound, docking could reveal how the keto and ester groups interact with amino acid residues in a target's active site. researchgate.netresearchgate.net

Mechanistic Pathway Elucidation uses quantum mechanics (like DFT) to model the reaction steps that a molecule undergoes after binding to a target. This can be used to understand how an enzyme metabolizes a hexanoate derivative or the pathway by which an inhibitor inactivates its target. By calculating the energy of reactants, transition states, and products, researchers can map out the most likely reaction pathway and determine the rate-limiting step. mdpi.com

Emerging Research Frontiers and Academic Significance

Development of Novel Catalytic Systems for Methyl 4-methyl-5-oxohexanoate Synthesis

The efficient and selective synthesis of γ-keto esters like this compound is a key focus of modern organic synthesis. Researchers are continuously exploring new catalytic systems that offer advantages in terms of yield, selectivity, and sustainability over traditional methods.

One promising frontier is the use of zinc carbenoid-mediated chain extension of β-keto esters. This method allows for the conversion of readily available β-keto esters into their γ-keto ester counterparts. The proposed mechanism involves the formation of a zinc enolate from the starting β-keto ester, which then reacts with a zinc carbenoid to generate a donor-acceptor cyclopropane (B1198618) intermediate. This intermediate subsequently fragments to produce an organometallic species that, upon protonation, yields the desired γ-keto ester. organic-chemistry.org A significant advantage of this approach is that it can be conducted as a one-pot reaction. orgsyn.org Studies have demonstrated the successful synthesis of various β-substituted γ-keto esters with yields ranging from 67% to 88% by selecting appropriate diiodoalkanes. organic-chemistry.org

Table 1: Selected Examples of γ-Keto Ester Synthesis via Zinc Carbenoid-Mediated Chain Extension of β-Keto Esters

| Starting β-Keto Ester | Diiodoalkane | Resulting γ-Keto Ester | Yield (%) |

|---|---|---|---|

| Ethyl 2-oxocyclopentanecarboxylate | Diiodomethane | Ethyl 2-(2-oxopropyl)cyclopentane-1-carboxylate | 85 |

| Methyl 3-oxo-3-phenylpropanoate | 1,1-Diiodoethane | Methyl 4-oxo-4-phenyl-2-butanoate | 75 |

| Ethyl 3-oxobutanoate | α,α-Diiodotoluene | Ethyl 4-oxo-4-phenylbutanoate | 67 |

This table presents data on the synthesis of various γ-keto esters using a zinc carbenoid-mediated approach, illustrating the versatility of the method. organic-chemistry.org

Another significant advancement is the gold(III)-catalyzed hydration of 3-alkynoates . This atom-economical method provides a practical one-step synthesis of γ-keto esters in high yields. The reaction proceeds through a neighboring carbonyl group-assisted regioselective hydration, favored by a 5-endodig cyclization. This mild reaction is conducted in an aqueous ethanol (B145695) medium at room temperature. nih.gov

The development of solid acid catalysts , such as those based on zirconium and titanium, is also gaining traction for esterification reactions. mdpi.com These heterogeneous catalysts offer advantages like recoverability and reduced environmental impact compared to traditional homogeneous acid catalysts. mdpi.com While specific applications to this compound are still emerging, the principles of using such catalysts for the synthesis of methyl esters from their corresponding carboxylic acids are well-established. mdpi.com

Exploration of Derivatization Strategies for Mechanistic Studies

The dual functionality of this compound makes it an excellent substrate for exploring reaction mechanisms. Derivatization, the process of transforming a chemical compound into a product of similar structure, called a derivative, is a key tool for these studies. By modifying one of the functional groups, chemists can probe the reactivity of the other and elucidate reaction pathways.

For instance, the ketone functionality can be selectively targeted for derivatization to study the reactions of the ester group. Common derivatization reactions for ketones that can be employed for mechanistic investigations include:

Acetal (B89532) formation: Protecting the ketone as an acetal allows for the selective transformation of the ester group without interference from the ketone.

Oxime and hydrazone formation: These derivatives can be used to characterize the parent ketoester and can also serve as intermediates for further transformations, such as the Beckmann rearrangement for oximes.

Wittig reaction: Conversion of the ketone to an alkene introduces a new functional group and allows for the study of its influence on the reactivity of the distant ester.

Conversely, the ester group can be derivatized to investigate the chemistry of the ketone. Relevant transformations include:

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid, 4-methyl-5-oxohexanoic acid, alters the electronic properties of the molecule and can be used to study its effect on the ketone's reactivity.

Amidation: Reaction with amines to form amides introduces a nitrogen atom, which can influence intramolecular interactions and reaction pathways.

Reduction: Selective reduction of the ester to an alcohol provides a di-functional molecule with different reactivity patterns.

These derivatization strategies are crucial for understanding reaction intermediates, transition states, and the interplay between the functional groups within the molecule. The insights gained from such studies on this compound can be extrapolated to more complex molecules containing the γ-ketoester motif.

Advancement of Stereochemical Control in Reactions Involving Chiral Ketoesters

The carbon atom at the 4-position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The ability to control the stereochemistry during reactions is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer may be active.

A significant area of research is the enantioselective synthesis of γ-keto esters . One innovative approach involves the use of transaminases in cascade processes. In this biocatalytic method, a γ-keto ester can be transformed into a corresponding amino ester with excellent conversion rates. This amino ester can then undergo spontaneous cyclization to form an optically active γ-lactam. researchgate.net Depending on the selectivity of the transaminase used, it is possible to obtain either enantiomer of the lactam product in high enantiomeric excess (94-99%). researchgate.net

Table 2: Enantioselective Synthesis of Chiral Lactams from γ-Keto Esters using Transaminases

| Substrate | Transaminase | Product | Enantiomeric Excess (%) |

|---|---|---|---|

| Ethyl levulinate | (S)-selective transaminase | (S)-5-Methylpyrrolidin-2-one | >99 |

| Ethyl 4-oxopentanoate | (R)-selective transaminase | (R)-5-Methylpyrrolidin-2-one | 98 |

| Methyl 4-oxo-4-phenylbutanoate | (S)-selective transaminase | (S)-5-Phenylpyrrolidin-2-one | 96 |

This table showcases the high enantioselectivity achieved in the synthesis of chiral γ-lactams from γ-keto esters using different transaminases. researchgate.net

Furthermore, the development of chiral catalysts for asymmetric transformations of the ketone or the α-carbon to the ester is an active field of research. These catalysts can facilitate reactions such as asymmetric hydrogenation of the ketone or asymmetric alkylation of the enolate, leading to the selective formation of one diastereomer or enantiomer. The principles of using chiral auxiliaries and catalysts are being continuously refined to achieve higher levels of stereocontrol in reactions involving chiral ketoesters like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-methyl-5-oxohexanoate, and how can purity be optimized during synthesis?

- Methodological Answer : this compound can be synthesized via esterification of the corresponding carboxylic acid precursor, followed by ketone functionalization. For example, a similar compound, (3S)-3-methyl-5-oxohexanoic acid, was synthesized through esterification and subsequent protection of the ketone group using ethylene glycol under reflux with a catalytic acid (e.g., p-toluenesulfonic acid) . To optimize purity, use column chromatography with a polar stationary phase (e.g., silica gel) and monitor reaction progress via TLC or HPLC.

Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity. For example, the ketone group (5-oxo) will show a distinct carbonyl carbon signal at ~205–215 ppm in NMR.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation.

- Infrared Spectroscopy (IR) : Validate the presence of ester (C=O stretch at ~1740 cm) and ketone groups (C=O stretch at ~1710 cm).

- Resolving Data Contradictions : Cross-validate results across techniques. For instance, if IR and NMR disagree on ester group presence, repeat synthesis under anhydrous conditions to rule out hydrolysis artifacts .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators for vapor protection, chemically resistant gloves (e.g., nitrile), and safety goggles .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance esterification efficiency.

- Solvent Selection : Use aprotic solvents (e.g., toluene) to minimize side reactions. For example, benzene was used in similar esterification reactions, but toluene is a safer alternative .

- Temperature Control : Maintain reflux temperatures (e.g., 110–120°C) to balance reaction rate and thermal decomposition risks.

- Scale-Up Considerations : Use batch reactors with stirring rates >500 rpm to ensure homogeneity .

Q. How do structural modifications (e.g., substituent changes) impact the physicochemical properties of this compound?

- Methodological Answer :

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to measure melting points and phase transitions. For example, NIST-standardized methods ensure reproducibility in thermal data .

- Solubility Studies : Test solubility in polar (e.g., DMSO) and nonpolar (e.g., hexane) solvents. A methyl group at the 4-position may reduce water solubility due to increased hydrophobicity.

- Table 1: Key Physicochemical Properties

| Property | Value (Predicted/Experimental) | Methodology |

|---|---|---|

| Melting Point | ~62–64°C (analogous compounds) | DSC |

| Boiling Point (18 mmHg) | ~130–131°C | Distillation |

| LogP (Partition Coefficient) | ~1.5 | Computational modeling |

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone group is electrophilic, making it prone to reduction or nucleophilic addition.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. How should researchers address contradictions in literature data regarding the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Controlled Stability Studies : Replicate conflicting conditions (e.g., pH 2 vs. pH 12) and monitor degradation via HPLC. For example, ester hydrolysis under basic conditions may yield the carboxylic acid derivative.

- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±0.5% for HPLC peak areas) and environmental factors (e.g., humidity).

- Meta-Analysis : Systematically review literature using databases like SciFinder, applying exclusion criteria (e.g., studies without purity validation) to filter unreliable data .

05 文献检索Literature search for meta-analysis02:58

Guidelines for Experimental Design

- Formulating Research Questions : Clearly define independent (e.g., reaction temperature) and dependent variables (e.g., yield) while specifying the compound and organisms/conditions involved .

- Data Presentation : Include raw data in appendices and processed data (e.g., normalized spectra) in the main text to support reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.